alcaligin E

Catalog No.
S1830133
CAS No.
159074-16-5
M.F
C6H5FS2
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alcaligin E

CAS Number

159074-16-5

Product Name

alcaligin E

Molecular Formula

C6H5FS2

Molecular Weight

0

Synonyms

alcaligin E

Alcaligin E is a siderophore produced by the bacterium Alcaligenes eutrophus, which plays a crucial role in iron acquisition under low-iron conditions. Siderophores are high-affinity iron-chelating compounds that facilitate the transport of iron, an essential nutrient for many microorganisms. Alcaligin E exhibits a unique structure characterized by its ability to form stable complexes with ferric ions, significantly enhancing the bioavailability of iron in environments where it is scarce .

The primary chemical reaction involving alcaligin E is its chelation of ferric ions (Fe3+Fe^{3+}). This reaction can be summarized as follows:

Alcaligin E+Fe3+Ferric Alcaligin E Complex\text{Alcaligin E}+\text{Fe}^{3+}\rightarrow \text{Ferric Alcaligin E Complex}

This complex formation is pivotal for the uptake of iron by Alcaligenes eutrophus, enabling the bacterium to thrive in iron-limited environments. The stability of the ferric alcaligin complex is significantly higher than that of other siderophores, such as rhodotorulic acid, making alcaligin E particularly effective in sequestering iron .

Alcaligin E exhibits notable biological activity, particularly in promoting growth under conditions of iron deficiency. It has been shown to stimulate the growth of Alcaligenes eutrophus mutants that lack the ability to produce their own siderophores. Studies indicate that alcaligin E enhances the uptake of iron isotopes, such as 59Fe^{59}Fe, thereby facilitating cellular processes dependent on iron . Additionally, alcaligin E has been investigated for its interactions with heavy metals, demonstrating potential applications in bioremediation and environmental cleanup by mobilizing toxic metals .

The biosynthesis of alcaligin E involves a series of enzymatic reactions encoded by specific gene clusters within Alcaligenes eutrophus. The alcABC operon is primarily responsible for its production. Key steps in the synthesis include:

  • Adenylation: Activation of precursor molecules.
  • Amide Formation: Linking building blocks to form intermediate structures.
  • Multimerization: Assembly into the final siderophore structure.

These processes are tightly regulated and occur under iron-limiting conditions to optimize the production of alcaligin E when it is most needed .

Alcaligin E has various applications, particularly in environmental and agricultural contexts:

  • Bioremediation: Its ability to complex with heavy metals makes it useful for mobilizing and detoxifying contaminants in soil and water.
  • Agriculture: Enhancing plant growth by improving iron availability in soils deficient in this nutrient.
  • Microbial Ecology: Studying interactions between microbes and their environments, particularly in nutrient cycling.

Research suggests that using alcaligin E could improve crop yields in iron-poor soils by facilitating better nutrient uptake .

Interaction studies have focused on how alcaligin E interacts with both essential and toxic metals. Notably, it has been shown to enhance the bioavailability of cadmium (Cd) in contaminated environments, promoting growth even in siderophore-deficient strains. These interactions highlight its potential role not only in iron uptake but also in mitigating heavy metal toxicity . Furthermore, investigations into its binding mechanisms reveal insights into how microorganisms adapt to metal-limited conditions.

Alcaligin E shares similarities with other siderophores but possesses unique characteristics that distinguish it from them:

Compound NameSource OrganismUnique Features
EnterobactinEscherichia coliHigh affinity for ferric ions; forms stable complexes but less effective than alcaligin E.
SideramineVarious bacteriaSimilar chelation properties but different structural composition.
Rhodotorulic AcidRhodotorula spp.Less stable than alcaligin E; lower affinity for ferric ions.

Alcaligin E's superior stability and efficacy in iron chelation make it particularly valuable for microbial survival and growth under competitive conditions compared to these similar compounds .

Alcaligin E is a dihydroxamate siderophore produced by bacteria, particularly Alcaligenes eutrophus, that plays a crucial role in iron acquisition under iron-limited conditions [1] [2]. The biosynthesis of alcaligin E is primarily controlled by the alcABC operon, which encodes essential enzymes for the production of this siderophore [2] [3]. This operon has been extensively studied in Bordetella species, providing valuable insights into the genetic architecture governing alcaligin E biosynthesis [4].

The alcABC operon consists of three contiguous genes - alcA, alcB, and alcC - that are cotranscribed from an iron-regulated promoter located upstream of alcA [2] [4]. Nucleotide sequence analysis and protein expression studies have confirmed the existence of this putative iron-responsive promoter upstream of these three alcaligin biosynthesis genes [4]. The spatial organization of these genes suggests their functional relationship in the biosynthetic pathway of alcaligin E [3] [4].

The alcA gene encodes a protein with significant sequence similarity to siderophore biosynthesis enzymes from other organisms [4]. Specifically, the deduced AlcA proteins of Bordetella pertussis and Bordetella bronchiseptica share strong primary amino acid sequence similarities with IucD, which is involved in the biosynthesis of the Escherichia coli siderophore aerobactin [2] [4]. This homology suggests a conserved function in the initial steps of siderophore biosynthesis [2].

Similarly, the alcB and alcC genes encode proteins AlcB and AlcC, which show significant sequence similarities to IucB and IucC, respectively [2] [4]. These proteins are also involved in aerobactin biosynthesis, further supporting the functional conservation in siderophore production mechanisms across different bacterial species [4].

GeneEncoded ProteinFunctional HomologyRole in Alcaligin E Biosynthesis
alcAAlcASimilar to IucDInitial steps of biosynthesis pathway [2] [4]
alcBAlcBSimilar to IucBIntermediate steps in biosynthesis [2] [4]
alcCAlcCSimilar to IucCLater stages of alcaligin E formation [2] [4]

Transcriptional analysis using reverse transcription-polymerase chain reaction (RT-PCR) has confirmed that these three open reading frames are encoded on a single transcript, forming an operon that is repressed at the transcriptional level by iron [4]. Primer extension analysis has placed the transcriptional start point 35 nucleotides from the 5' end of the Fur consensus sequence and 188 nucleotides from the putative start of translation of AlcA [4].

Further genetic studies have revealed that the alcABC operon is part of a larger genetic cluster involved in alcaligin E biosynthesis and regulation [3] [6]. Additional genes, alcD and alcE, have been identified downstream of alcC and are believed to be part of the same operon [3] [9]. AlcE shows homology to iron-sulfur proteins, suggesting a potential role in redox reactions during alcaligin E biosynthesis [9].

Enzymatic Mechanisms in Hydroxamate Formation

The biosynthesis of alcaligin E involves complex enzymatic mechanisms for the formation of hydroxamate groups, which are essential for its iron-chelating function [8] [10]. Hydroxamates are characterized by the N-hydroxy amide functional group, which provides strong coordination sites for ferric ions [8] [11].

The formation of hydroxamate groups in alcaligin E biosynthesis is catalyzed by specific enzymes encoded within the alcABC operon [2] [4]. The AlcA protein, which shares sequence similarity with IucD, is believed to function as a monooxygenase that catalyzes the hydroxylation of amino groups to form hydroxylamine intermediates [2] [4]. This hydroxylation step is critical for the subsequent formation of hydroxamate bonds [11].

AlcB, with its similarity to IucB, likely functions as an acyltransferase that catalyzes the transfer of acyl groups to the hydroxylamine intermediates, resulting in the formation of hydroxamate bonds [2] [4]. This enzymatic step is crucial for generating the iron-binding moieties of alcaligin E [11].

The enzymatic formation of hydroxamates generally involves several key steps [11] [22]:

  • Hydroxylation of amino groups to form hydroxylamines, catalyzed by monooxygenases like AlcA [2] [22]
  • Acylation of hydroxylamines to form hydroxamate bonds, catalyzed by acyltransferases like AlcB [2] [22]
  • Assembly of hydroxamate units into the final siderophore structure, potentially involving AlcC [2] [4]

The synthesis of hydroxamate groups can also be achieved through alternative enzymatic pathways [22] [23]. In some systems, hydroxamic acids can be formed through the direct reaction of hydroxylamine with activated carboxylic acids or esters [22] [23]. This reaction can be catalyzed by specific acyltransferases or can occur spontaneously under appropriate conditions [23].

EnzymeCatalyzed ReactionCofactor RequirementsRole in Hydroxamate Formation
AlcA (Monooxygenase)R-NH₂ → R-NHOHOxygen, NADPHHydroxylation of amino groups [2] [22]
AlcB (Acyltransferase)R-NHOH + R'-COX → R-N(OH)-CO-R'NoneFormation of hydroxamate bonds [2] [22]
AlcCComplex assembly reactionsATPAssembly of hydroxamate units [2] [4]

The formation of hydroxamate groups in alcaligin E is particularly important for its function as a siderophore [8] [10]. The hydroxamate moieties form stable complexes with ferric ions, with each hydroxamate group providing two oxygen atoms for coordination to the iron center [8] [19]. This results in a high-affinity iron complex that facilitates iron uptake by the bacterium [8] [15].

Alcaligin E, as a dihydroxamate siderophore, contains two hydroxamate groups that participate in iron chelation [8] [19]. The cyclic structure of alcaligin E provides a preorganized binding site for ferric ions, enhancing its iron-binding affinity compared to linear dihydroxamate siderophores like rhodotorulic acid [19]. This structural feature is a direct result of the specific enzymatic mechanisms involved in its biosynthesis [19].

Iron-Dependent Transcriptional Control Systems

The biosynthesis of alcaligin E is tightly regulated by sophisticated iron-dependent transcriptional control systems that ensure its production only under iron-limited conditions [1] [6]. This regulation is crucial for bacterial energy conservation, as siderophore production is metabolically costly and unnecessary when iron is abundant [6] [12].

The primary iron-dependent transcriptional control system governing alcaligin E biosynthesis involves the ferric uptake regulator (Fur) protein [3] [6]. Fur functions as a transcriptional repressor that, in the presence of ferrous iron as a corepressor, binds to specific DNA sequences called Fur boxes located in the promoter regions of iron-regulated genes [3] [6]. These Fur boxes have been identified in the promoter region upstream of the alcABC operon [4] [12].

Under iron-replete conditions, the Fur-Fe²⁺ complex binds to the Fur box in the alcABC promoter, preventing RNA polymerase access and thereby repressing transcription of the alcaligin E biosynthesis genes [3] [6]. Conversely, under iron-limited conditions, the absence of the Fur-Fe²⁺ complex allows RNA polymerase to access the promoter, leading to transcription of the alcABC operon and subsequent alcaligin E production [6] [12].

A Fur titration assay has been used to isolate DNA fragments bearing putative Fur binding sites from a partial Bordetella bronchiseptica genomic DNA library [3]. Sequence analysis revealed the presence of a Fur binding site upstream from a gene encoding an AraC-type transcriptional regulator, later identified as AlcR [3]. This finding established the connection between the Fur-mediated iron-sensing system and the AlcR-mediated regulatory system in controlling alcaligin E biosynthesis [3] [6].

In addition to the primary Fur-mediated repression, alcaligin E biosynthesis is subject to a second layer of transcriptional control through a positive feedback mechanism involving the siderophore itself [6] [20]. This system ensures maximal expression of alcaligin E biosynthesis genes only when both iron limitation and the presence of alcaligin E are detected [6] [20].

Transcriptional Control SystemRegulatory MechanismEffect on alcABC OperonConditions for Activation
Fur-Fe²⁺ ComplexBinding to Fur box in promoterRepressionIron-replete conditions [3] [6]
AlcR-Alcaligin E ComplexBinding to promoter regionActivationIron-limited conditions with alcaligin E present [6] [20]

Transcriptional analysis has shown that the alcABC operon is repressed at the transcriptional level by iron [4] [12]. RNA samples from wild-type cells grown in low-iron conditions contained detectable alcA, alcB, and alcC transcripts, whereas few or no alc-specific transcripts were detected in RNA preparations from cells grown in high-iron conditions [12]. Densitometric analysis of autoradiograms showed at least a 3- to 10-fold increase in the levels of alcA, alcB, and alcC transcripts from iron-starved wild-type cells versus those grown in high-iron conditions [12].

The iron-dependent transcriptional control of alcaligin E biosynthesis extends beyond the alcABC operon to include additional genes involved in alcaligin E transport and utilization [6] [24]. The alcS gene, which encodes a transporter involved in alcaligin E export, is also subject to iron-dependent regulation [24]. This coordinated regulation ensures that all components of the alcaligin E system are expressed under appropriate conditions [24].

Role of AlcR as an AraC-Type Regulatory Protein

AlcR plays a pivotal role in the regulation of alcaligin E biosynthesis as an AraC-type regulatory protein [3] [6]. The alcR gene was identified through a Fur titration assay and was found to encode a protein with significant similarity to other AraC-family transcriptional regulators, particularly PchR of Pseudomonas aeruginosa and YbtA of Yersinia pestis, both of which are involved in siderophore system gene regulation [3] [7].

As an AraC-type regulator, AlcR functions as a positive transcriptional activator that enhances the expression of alcaligin E biosynthesis and transport genes under specific conditions [3] [6]. The activity of AlcR is dependent on the presence of alcaligin E, which acts as an inducer molecule [6] [20]. This creates a positive feedback loop where alcaligin E stimulates its own production through AlcR-mediated transcriptional activation [6] [20].

The alcR gene is located approximately 2 kilobases downstream from the alcABC operon and is transcribed in the same orientation [3]. Interestingly, alcR is part of the same Fur-regulated operon as alcABC, with the majority of alcR transcription initiating at the Fur-controlled promoter immediately upstream from alcA [6] [20]. However, alcR is also transcribed from a weaker secondary Fur-regulated promoter located immediately upstream from its own coding region [6] [20].

The dual transcriptional control of alcR ensures its expression under iron-limited conditions, allowing for the activation of alcaligin E biosynthesis genes when iron is scarce [6] [7]. This arrangement creates a sophisticated regulatory network where iron limitation leads to derepression of the alcABC-alcR operon, resulting in the production of both alcaligin E biosynthesis enzymes and the AlcR regulator [6] [20].

Feature of AlcRDescriptionFunctional Significance
Protein FamilyAraC-type transcriptional regulatorFunctions as a positive regulator of gene expression [3] [7]
Inducer MoleculeAlcaligin ERequired for AlcR-mediated transcriptional activation [6] [20]
Gene Location~2 kb downstream of alcCPart of the alcABC-alcR operon [3]
Transcriptional ControlDual promoters (primary alcA promoter and secondary alcR promoter)Ensures expression under iron-limited conditions [6] [20]

The mechanism of AlcR-mediated transcriptional activation involves the binding of AlcR to specific DNA sequences in the promoter regions of target genes [6] [20]. This binding is enhanced by the interaction of AlcR with alcaligin E, which likely induces a conformational change in AlcR that increases its DNA-binding affinity [6] [20]. The AlcR-alcaligin E complex then recruits RNA polymerase to the promoter, facilitating transcription initiation [6] [20].

Experimental studies have demonstrated that AlcR-mediated transcriptional activation is remarkably sensitive to alcaligin E as an inducer [6] [20]. Measurable induction of alc transcription occurs at alcaligin E concentrations as low as 10 nanograms per milliliter, which is more than 3 orders of magnitude lower than the concentration required for measurable growth stimulation in siderophore bioassays [6]. This high sensitivity ensures that the alcaligin E biosynthesis system can respond rapidly to even trace amounts of the siderophore [6] [20].

The role of AlcR in alcaligin E biosynthesis has been confirmed through genetic studies involving alcR null mutants [3] [7]. These mutants, created by inactivating the alcR gene through allelic exchange, were unable to produce detectable levels of alcaligin E under low-iron growth conditions [3]. Alcaligin E production was restored after transformation with a plasmid bearing the wild-type alcR gene, confirming the essential role of AlcR in alcaligin E biosynthesis [3].

The thermodynamic properties of alcaligin E reveal exceptional iron-binding capabilities that distinguish it from other siderophore classes. The compound forms multiple stable complexes with ferric iron under varying pH conditions, demonstrating remarkable versatility in iron coordination chemistry [3].

Complex Formation and Stability Constants

Alcaligin E exhibits extraordinary stability in its ferric iron complexes, with formation constants that surpass many conventional siderophores. The primary ferric complex Fe₂(alcaligin)₃ displays a logarithmic formation constant (log β₃₂₀) of 64.7, indicating exceptionally strong iron binding affinity [3]. This stability constant places alcaligin E among the most effective iron chelators in biological systems, exceeding the binding strength of rhodotorulic acid by a factor of 32 [3].

The compound demonstrates pH-dependent complex formation, with distinct stoichiometric ratios under different conditions. In acidic environments, alcaligin E forms 1:1 ferric complexes (FeL) with a log formation constant of 23.5 [3]. As pH increases toward neutral and alkaline conditions, the predominant species shifts to the 2:3 ferric complex (Fe₂L₃) with a stepwise formation constant of 17.7 [3]. Under highly alkaline conditions, a novel 2:2 ferric bis-μ-oxo-bridged complex (Fe₂L₂O₂²⁻) forms with a log β₂₂₋₄ of 16.7 [3].

Structural Preorganization and Binding Efficiency

The macrocyclic structure of alcaligin E contributes significantly to its exceptional iron-binding properties through preorganization effects. Structural studies reveal that the free ligand and the bisbidentate ligand in the FeL complex maintain essentially identical conformations, indicating high preorganization for metal ion binding [3]. This preorganization explains the substantial difference in formation constants between alcaligin E and linear dihydroxamate siderophores such as rhodotorulic acid.

The stereospecific nature of Fe(III) complexes adds another layer of complexity to alcaligin E coordination chemistry. The Fe₂L₃ complex adopts an absolute configuration with Λ geometry, as confirmed through circular dichroism spectroscopy and X-ray crystallography [3]. This stereospecificity represents a topological alternative to the triple-helicate structure observed in rhodotorulic acid complexes, further emphasizing the unique coordination properties of macrocyclic dihydroxamate siderophores.

TonB-Dependent Transport Mechanisms

The cellular uptake of ferric alcaligin E complexes relies on sophisticated transport machinery that exemplifies the complexity of bacterial iron acquisition systems. This process involves multiple protein components working in concert to facilitate energy-dependent transport across the bacterial outer membrane.

Outer Membrane Receptor Systems

The primary receptor for ferric alcaligin E uptake is AleB, a specialized outer membrane protein that demonstrates remarkable specificity for alcaligin E complexes [1] [2]. AleB shares structural similarity with other ferric iron-siderophore receptor proteins, belonging to the TonB-dependent transporter family characterized by β-barrel architecture with internal plug domains [4].

In Bordetella species, the homologous receptor FauA serves as the ferric alcaligin outer membrane receptor, with a molecular weight of approximately 79 kilodaltons [5] [4]. Crystal structure analysis of FauA reveals the characteristic 22-stranded β-barrel structure typical of TonB-dependent transporters, with a plug domain that occludes the barrel pore in the absence of substrate [4]. The receptor demonstrates iron-regulated expression, with production levels increasing significantly under iron-limiting conditions [6].

Energy Coupling and Signal Transduction

The transport of ferric alcaligin E across the outer membrane requires energy derived from the proton motive force of the inner membrane, transmitted through the TonB-ExbB-ExbD protein complex [7] [8]. This energy transduction system represents one of the most sophisticated mechanisms in bacterial physiology, enabling active transport across the typically impermeable outer membrane.

The TonB protein contains a critical TonB box motif that interacts directly with outer membrane receptors during the transport process [8]. Upon binding of ferric alcaligin E to its receptor, conformational changes occur that expose the TonB box region, facilitating interaction with the TonB protein [8]. This signal transduction mechanism ensures that energy expenditure occurs only when substrate is available for transport.

The ExbB and ExbD proteins form a complex in the inner membrane that couples the proton motive force to TonB activity [7]. The stoichiometry and precise mechanism of energy transfer remain subjects of ongoing research, but the system demonstrates remarkable efficiency in transmitting energy across the periplasmic space to enable outer membrane transport.

Siderophore Export Mechanisms

The export of alcaligin E from producing cells involves the AlcS transporter, a member of the major facilitator superfamily located in the cytoplasmic membrane [9]. AlcS demonstrates constitutive expression and plays a crucial role in regulating intracellular alcaligin E concentrations, thereby influencing the inducer-sensing mechanisms that control siderophore gene expression [9].

The AlcS protein exhibits structural features typical of major facilitator superfamily transporters, including 12 transmembrane α-helical spanning regions and a potential prokaryotic membrane lipoprotein lipid attachment site [9]. The protein shows similarity to bicyclomycin resistance proteins and other efflux systems, suggesting shared evolutionary origins among bacterial export mechanisms.

Interspecies Siderophore Utilization Capabilities

The ability of different bacterial species to utilize alcaligin E as an iron source reveals complex patterns of siderophore cross-feeding and competitive interactions in microbial communities. These utilization patterns reflect both the structural specificity of transport systems and the evolutionary adaptations that enable bacteria to exploit diverse iron sources.

Cross-Species Utilization Patterns

Studies examining siderophore cross-feeding demonstrate that alcaligin E utilization varies significantly among bacterial species. Alcaligenes faecalis shows limited ability to utilize alcaligin E despite producing structurally related siderophores [10] [11]. Iron uptake studies using ⁵⁹Fe-labeled complexes reveal that while A. faecalis can accept various heterologous siderophores, alcaligin E uptake remains minimal compared to other siderophore types [10].

In contrast, some bacterial species demonstrate broad-spectrum siderophore utilization capabilities that include alcaligin E. Aeromonas hydrophila possesses a multifunctional ferric-siderophore transport system capable of recognizing diverse siderophore structures, including dihydroxamate compounds like alcaligin E [12]. This system operates through a ligand exchange mechanism that enables efficient iron acquisition from multiple siderophore types.

Receptor Specificity and Transport Systems

The specificity of siderophore utilization reflects the structural requirements of individual transport systems. The AleB receptor in Alcaligenes eutrophus demonstrates strict specificity for alcaligin E, as evidenced by the inability of aleB mutants to utilize alcaligin E while retaining the capacity to transport other heterologous siderophores [1] [2]. This specificity contrasts with the broader recognition patterns observed in some multi-substrate transport systems.

Interestingly, Alcaligenes eutrophus CH34 cannot utilize pyochelin, despite both compounds being phenolate-type siderophores [1]. This observation highlights the importance of precise structural features in determining receptor recognition and transport efficiency. The inability to utilize structurally related compounds suggests that even minor differences in siderophore architecture can dramatically affect transport system compatibility.

Competitive Interactions and Ecological Implications

The differential utilization of alcaligin E among bacterial species has significant ecological implications for microbial community dynamics in iron-limited environments. Species capable of utilizing multiple siderophore types gain competitive advantages by accessing iron sources produced by other community members, effectively functioning as "siderophore pirates" in microbial ecosystems.

Cross-feeding studies reveal that bacteria capable of broad siderophore utilization can grow in the presence of alcaligin E produced by other species, while maintaining their own siderophore production systems [10]. This dual capability provides flexibility in iron acquisition strategies and enhances survival prospects in complex microbial communities where multiple siderophore types may be present.

Protective Roles Against Heavy Metal Toxicity

Beyond its primary function in iron acquisition, alcaligin E demonstrates significant protective effects against heavy metal toxicity, particularly for cadmium exposure. These protective mechanisms represent an additional layer of cellular defense that enhances bacterial survival in metal-contaminated environments.

Cadmium Detoxification Mechanisms

Alcaligin E exhibits remarkable protective effects against cadmium toxicity in Alcaligenes eutrophus CH34, with studies demonstrating up to eight-fold increases in cadmium tolerance when alcaligin E is present [13] [14]. The protection mechanism involves direct interaction between alcaligin E and cadmium ions, resulting in decreased bioavailability of the toxic metal to bacterial cells [13].

Bioluminescence assays using cadmium biosensor strains confirm that alcaligin E reduces cadmium bioavailability through complexation reactions [14]. The formation of alcaligin E-cadmium complexes prevents the metal from exerting toxic effects while potentially facilitating its removal from the cellular environment. This protective mechanism operates independently of the bacterial iron transport machinery, suggesting that alcaligin E functions as a general metal chelator rather than a specific cadmium transport facilitator [13].

Metal Complex Formation and Crystal Modification

Scanning electron microscopy studies reveal that alcaligin E alters the morphology of precipitated cadmium crystals, indicating direct chemical interaction between the siderophore and the toxic metal [13] [14]. These morphological changes suggest that alcaligin E influences cadmium precipitation patterns, potentially reducing the formation of bioavailable cadmium species that could harm bacterial cells.

The protective effects of alcaligin E extend beyond simple complexation, involving integration with existing bacterial metal resistance systems. The alcaligin E siderophore system appears to work in conjunction with the czc-mediated cadmium efflux system present in Alcaligenes eutrophus CH34 [14]. This coordinated response suggests that siderophore production and metal resistance mechanisms evolved as complementary defense strategies.

Broader Heavy Metal Protection

While cadmium protection represents the most extensively studied aspect of alcaligin E metal detoxification, the compound likely provides protection against other heavy metals through similar chelation mechanisms. The phenolate functional groups in alcaligin E possess chemical properties suitable for complexing various divalent metal ions, including zinc, cobalt, and potentially lead or mercury [14].

The protective mechanisms involve both extracellular complexation that reduces metal bioavailability and potential intracellular effects that enhance metal tolerance. The constitutive production of alcaligin E under certain conditions suggests that this compound serves as a general stress response mechanism rather than solely an iron acquisition system [14]. This dual functionality exemplifies the evolutionary optimization of bacterial systems to address multiple environmental challenges through single molecular mechanisms.

Dates

Last modified: 07-20-2023

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